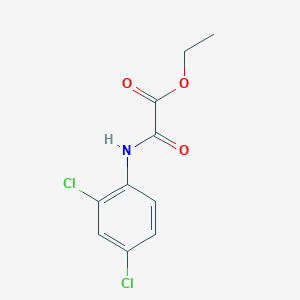

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

描述

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is a substituted oxoacetate ester characterized by a 2,4-dichloroaniline moiety. The 2,4-dichloro substitution on the aniline ring introduces strong electron-withdrawing effects, enhancing electrophilicity at the keto carbonyl group. Such structural features make it a valuable intermediate for synthesizing heterocycles or bioactive molecules targeting enzymes or receptors sensitive to halogenated motifs .

属性

IUPAC Name |

ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUUNEWBCZFVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324255 | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15313-47-0 | |

| Record name | NSC406136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solvent Effects

Catalytic Enhancements

化学反应分析

Types of Reactions

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the aniline ring.

科学研究应用

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate has several scientific research applications:

Chemistry: It is used

生物活性

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

- Chemical Formula : C10H9Cl2NO3

- Molecular Weight : 262.09 g/mol

- CAS Number : 15313-47-0

The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with ethyl chlorooxoacetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | FXa Inhibition | In vitro assays | Demonstrated significant inhibition of FXa activity with IC50 values indicating potency suitable for therapeutic use. |

| Study B | Anti-inflammatory | Cytokine assays | Reduced levels of pro-inflammatory cytokines in human cell lines. |

| Study C | Antimicrobial | Disk diffusion method | Showed inhibitory effects against Gram-positive bacteria at varying concentrations. |

Case Studies

- Case Study on Anticoagulation : In a controlled study involving animal models, this compound was administered to assess its efficacy in preventing thrombus formation. Results indicated a marked reduction in thrombus size compared to control groups, supporting its potential as an anticoagulant agent .

- Case Study on Inflammation : Another study evaluated the compound's effect on inflammation using a murine model of acute inflammation. The administration resulted in decreased edema and inflammatory cell infiltration, suggesting beneficial effects in inflammatory conditions .

- Case Study on Antimicrobial Effects : A recent investigation tested the compound against various bacterial strains. Results showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential role as an antimicrobial agent .

相似化合物的比较

Key Observations :

- Electron-withdrawing vs. donating groups: The 2,4-dichloro substitution in the target compound enhances electrophilicity compared to alkyl-substituted analogs (e.g., sodium 2-(2,6-diethylanilino)-2-oxoacetate), which may reduce reactivity in nucleophilic acyl substitution reactions .

- Halogen effects: Fluorine (smaller size, high electronegativity) in Ethyl 2-(4-fluoroanilino)-2-oxoacetate may improve metabolic stability compared to bulkier chloro substituents, as seen in agricultural applications at lower ppm doses (1500–2000 ppm) .

- Heterocyclic derivatives: Replacement of the aniline ring with a thiazole () or indole () alters solubility and target specificity. For example, thiazole-containing analogs exhibit potent anticancer activity (IC₅₀ < 1 μM) , whereas the dichloroanilino derivative’s bioactivity remains less characterized in the provided evidence.

Key Observations :

- The target compound’s synthesis would require optimized stoichiometry and temperature control, similar to , to achieve high yields.

常见问题

Q. What is a reliable method for synthesizing Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate?

A common approach involves reacting 2,4-dichloroaniline with ethyl 2-chloro-2-oxoacetate under mild conditions. Evidence from analogous syntheses (e.g., Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate ) suggests using dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and maintaining a low temperature (0°C) during reagent addition . After stirring at room temperature, the product is isolated via aqueous workup (e.g., washing with K₂CO₃) and purified by recrystallization or chromatography. Yield optimization may require adjusting stoichiometry or reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure (e.g., δ ~8.4–8.9 ppm for NH protons in dichloroanilino derivatives) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ calculated for C₁₀H₈Cl₂NO₃: 264.0; observed: 264.2) .

- IR Spectroscopy : Peaks near 1708 cm⁻¹ (C=O stretch) and 1649 cm⁻¹ (amide C=O) .

Q. What safety precautions are recommended for handling this compound?

Standard laboratory safety protocols apply:

Q. Are there documented biological applications for structurally similar compounds?

Yes. Ethyl 2-(4-fluoroanilino)-2-oxoacetate has been tested as a chemical male sterility agent in plants, suggesting potential agrochemical applications. Bioactivity studies often involve dose-response experiments (e.g., 1500–2000 ppm) and phenotypic analysis .

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling up production?

Contradictory yields in similar syntheses (e.g., 48% vs. 78.6% ) highlight the impact of reaction conditions:

Q. How can crystallography aid in understanding this compound’s structural properties?

X-ray diffraction (e.g., monoclinic P21/c space group for 2-hydroxyethyl 2-(2,4-dichloroanilino)-4,4-dimethyl-6-oxocyclohex-1-enecarbodithioate ) provides bond lengths, angles, and packing interactions. Such data informs solubility predictions and polymorph screening .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

- Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize reactive amines during functionalization .

- Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) to the anilino ring can alter electronic properties and binding affinity .

Q. How should researchers address discrepancies in reported spectral data?

Contradictions in NMR or MS data may arise from impurities or solvent effects. Cross-validate using:

- High-resolution MS for exact mass confirmation.

- Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to resolve splitting artifacts .

- Control experiments to rule out degradation during analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。